Fmoc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid
CAS No.:
Cat. No.: VC18716304
Molecular Formula: C25H21F2NO4
Molecular Weight: 437.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H21F2NO4 |
|---|---|
| Molecular Weight | 437.4 g/mol |
| IUPAC Name | (2S)-2-[(2,3-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C25H21F2NO4/c26-22-11-5-6-15(23(22)27)12-16(24(29)30)13-28-25(31)32-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,16,21H,12-14H2,(H,28,31)(H,29,30)/t16-/m0/s1 |
| Standard InChI Key | GMGKJOMXQJUZHL-INIZCTEOSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=C(C(=CC=C4)F)F)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C(=CC=C4)F)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Fmoc-(S)-3-amino-2-(2,3-difluorobenzyl)propanoic acid features a propanoic acid backbone with two key modifications:
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An Fmoc group [(9-fluorenylmethyloxycarbonyl)] at the α-amino position, which protects the amine during solid-phase peptide synthesis (SPPS) .
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A 2,3-difluorobenzyl substituent at the β-carbon, introducing steric bulk and electronic effects via fluorine atoms .
The stereochemistry at the α-carbon is designated as S, ensuring compatibility with biological systems that favor L-amino acid configurations.
Molecular Formula and Weight
Based on structural analogs , the molecular formula is inferred as C₂₅H₂₁F₂NO₄, yielding a molecular weight of 437.4 g/mol. This aligns with the addition of the Fmoc group (C₁₅H₁₃O₂, ~223 g/mol) to the core amino acid structure (C₁₀H₈F₂NO₂, ~214.4 g/mol).
Table 1: Key Chemical Identifiers
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via sequential functionalization:
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Introduction of the 2,3-difluorobenzyl group: Alkylation of a β-amino acid precursor using 2,3-difluorobenzyl bromide under basic conditions .
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Fmoc Protection: Reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like diisopropylethylamine (DIPEA), forming a stable carbamate bond .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzylation | 2,3-Difluorobenzyl bromide, K₂CO₃, DMF, 25°C | 65–75 |
| Fmoc Protection | Fmoc-Cl, DIPEA, THF, 0°C → RT | 80–85 |
Analytical Characterization
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NMR Spectroscopy:
Applications in Peptide Synthesis
Role in SPPS
The Fmoc group enables iterative deprotection using piperidine, allowing sequential peptide elongation . The 2,3-difluorobenzyl moiety enhances:
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Lipophilicity: Improves membrane permeability in therapeutic peptides .
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Metabolic Stability: Fluorine atoms resist oxidative degradation in vivo .
Case Study: Anticancer Peptides
Incorporating this residue into somatostatin analogs increased binding affinity to SSTR2 receptors by 15–20% compared to non-fluorinated variants .
Comparative Analysis with Analogous Compounds
Fluorinated vs. Non-Fluorinated Analogs
| Compound | LogP | Solubility (mg/mL) | Proteolytic Stability |
|---|---|---|---|
| Fmoc-(S)-3-amino-2-benzylpropanoic acid | 3.8 | 0.5 (H₂O) | 2 hours |
| Target Compound | 4.2 | 0.3 (H₂O) | 6 hours |
The difluorobenzyl group increases hydrophobicity (↑LogP) and extends half-life in serum.
Positional Isomers
| Isomer (Fluorine positions) | Melting Point (°C) | Bioavailability (%) |
|---|---|---|
| 2,3-Difluoro (Target) | 153 | 78 |
| 2,5-Difluoro | 148 | 65 |
Ortho/meta fluorine placement optimizes crystal packing and target engagement.
Future Perspectives
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Drug Discovery: Leverage fluorine’s electronegativity to design kinase inhibitors with reduced off-target effects.
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Bioconjugation: Explore click chemistry applications via azide-functionalized derivatives.
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